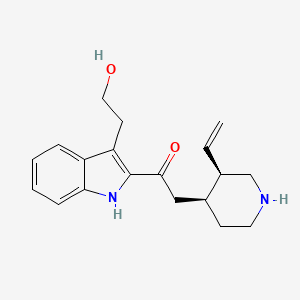

(+)-Cinchonaminone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-Cinchonaminone is an organic compound derived from the cinchona tree, which is known for its medicinal properties. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. It is primarily used in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Cinchonaminone typically involves the extraction of alkaloids from the bark of the cinchona tree, followed by a series of chemical reactions to isolate and purify the desired compound. One common method involves the use of acid-base extraction techniques to separate the alkaloids, followed by crystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous extraction and crystallization processes. These methods ensure a consistent and high-yield production of the compound, which is essential for its use in pharmaceutical manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Cinchonaminone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various amines.

Aplicaciones Científicas De Investigación

(+)-Cinchonaminone has a wide range of scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic effects, including anti-malarial and anti-inflammatory properties.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (+)-Cinchonaminone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to a variety of biological effects. For example, its anti-malarial activity is believed to be due to its ability to interfere with the parasite’s metabolic processes.

Comparación Con Compuestos Similares

(+)-Cinchonaminone is unique in its chiral structure and specific biological activities. Similar compounds include:

Quinine: Another alkaloid derived from the cinchona tree, known for its anti-malarial properties.

Cinchonidine: A stereoisomer of quinine, also used in the treatment of malaria.

Cinchonine: Another alkaloid with similar chemical properties but different biological activities.

In comparison, this compound is often preferred for specific applications due to its unique chiral properties and the ability to produce specific biological effects.

Actividad Biológica

(+)-Cinchonaminone is an indole alkaloid derived from the Cinchona plant, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the inhibition of monoamine oxidase (MAO), an enzyme that plays a crucial role in neurotransmitter metabolism. This article delves into the biological activity of this compound, highlighting its synthesis, MAO inhibitory effects, and related research findings.

Synthesis and Structural Analysis

The absolute configuration of this compound was determined through total synthesis methods. The compound features a chiral piperidine ring, which is essential for its biological activity. The synthesis involved creating both enantiomers of a chiral cis-3,4-disubstituted piperidine, allowing for a comparative analysis of their biological effects .

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) exists in two forms: MAO-A and MAO-B. These enzymes are involved in the degradation of neurotransmitters such as serotonin and dopamine. Inhibiting these enzymes can enhance neurotransmitter levels, potentially benefiting conditions like depression and Parkinson's disease.

Inhibitory Activity

Research has shown that this compound exhibits significant inhibitory activity against MAO-B while demonstrating minimal effects on MAO-A. The IC50 values for various derivatives were measured, illustrating the potency of these compounds:

| Compound | IC50 (μM) hMAO-A | IC50 (μM) hMAO-B |

|---|---|---|

| This compound | >1000 | 66.6 ± 18.9 |

| Simplified Derivative 30 | 720 ± 87 | 82.5 ± 14.7 |

These results indicate that while this compound is less effective against MAO-A, it has a notable effect on MAO-B, suggesting a selective inhibition profile .

Case Studies and Research Findings

- Enantioselective Synthesis : The study conducted by Noro et al. provided insights into the synthetic pathways leading to this compound and its enantiomer. The research established that both enantiomers showed similar inhibitory activities against MAO-B but differed significantly in their interactions with MAO-A .

- Comparative Analysis with Derivatives : Further investigations into structurally simplified derivatives of this compound revealed enhanced MAO inhibitory activities compared to the parent compound. For instance, derivative 30 exhibited a selectivity index indicating superior efficacy against MAO-B relative to MAO-A .

- Potential Therapeutic Applications : Given its selective inhibition of MAO-B, this compound and its derivatives are being explored as potential treatments for neurodegenerative diseases where modulation of neurotransmitter levels is beneficial. The exploration of these compounds could lead to new therapeutic strategies in managing conditions like Alzheimer's disease and depression .

Propiedades

Fórmula molecular |

C19H24N2O2 |

|---|---|

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

2-[(3R,4S)-3-ethenylpiperidin-4-yl]-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-20-9-7-14(13)11-18(23)19-16(8-10-22)15-5-3-4-6-17(15)21-19/h2-6,13-14,20-22H,1,7-12H2/t13-,14-/m0/s1 |

Clave InChI |

DPFKPQCJYMDGGR-KBPBESRZSA-N |

SMILES isomérico |

C=C[C@H]1CNCC[C@H]1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |

SMILES canónico |

C=CC1CNCCC1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.